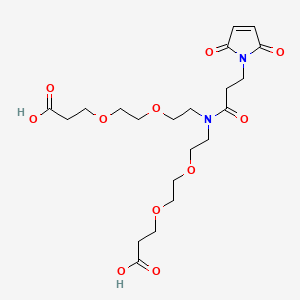

N-Mal-N-bis(PEG2-acid)

Vue d'ensemble

Description

N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . It is a branched PEG derivative with two terminal carboxylic acids and a maleimide group . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

The terminal carboxylic acids of N-Mal-N-bis(PEG2-acid) can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Molecular Structure Analysis

N-Mal-N-bis(PEG2-acid) has a molecular weight of 488.5 g/mol and a molecular formula of C21H32N2O11 .Chemical Reactions Analysis

The maleimide group of N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

N-Mal-N-bis(PEG2-acid) is a viscous liquid with a light yellow to yellow color . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Applications De Recherche Scientifique

Protein Cross-Linking

- N-Mal-N-bis(PEG2-acid) derivatives like Bis(maleidophenyl)-PEG2000 are used as bifunctional protein cross-linkers targeted to sulfhydryl groups. They introduce intra-tetrameric cross-links into proteins such as oxy-HbA, influencing oxygen affinity and cooperativity. This strategy holds promise for stabilizing designer low O2 affinity hemoglobins for therapeutic applications (Manjula et al., 2000).

Chromatographic Separation and Detection

- N-Mal-N-bis(PEG2-acid) related compounds, like bis-maleimide-PEG, are identified as potential impurities in monofunctional maleimide polyethylene glycol (mono-mal-PEG), which is used for protein PEGylation. Their chromatographic separation and detection from mono-mal-PEG, a process crucial for assessing the quality of mono-mal-PEG as a raw material for protein PEGylation, is a significant research area (Tang et al., 2012).

Drug Delivery Systems

- Linear bis(poly(ethylene glycol)) (PEG) polymers, including N-Mal-N-bis(PEG2-acid) derivatives, have been investigated in the context of drug delivery systems. For example, the polymeric architecture of dendrimer and linear bis(PEG) polymer in conjugation with paclitaxel was studied, focusing on drug solubility enhancement and cytotoxicity, revealing that nanosized dendritic polymer conjugates can be effective anticancer drug carriers (Khandare et al., 2006).

Nanoparticle Stability

- N-Mal-N-bis(PEG2-acid) derivatives are used in designing poly(ethylene glycol) (PEG)-based ligands with multidentate anchoring groups to provide colloidal stability to semiconductor quantum dots and gold nanoparticles under extreme conditions. These ligands enhance the stability of nanoparticles in a wide range of pH and in thiol-rich environments, making them suitable for bio-related studies (Stewart et al., 2010).

Peptide and Protein Modification

- N-Mal-N-bis(PEG2-acid) and similar compounds are crucial in the site-specific PEGylation of peptides and proteins. This modification enhances the circulation half-life and clinical efficacy of biopharmaceuticals. For example, site-specific PEGylation of Thymosin alpha 1 using an N-terminal modified version showed enhanced immunoactivity and extended circulation half-life (Peng et al., 2019).

Mécanisme D'action

Target of Action

N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . Its primary targets are sulfhydryl groups . Sulfhydryl groups, also known as thiol groups, are functional groups consisting of a sulfur atom and a hydrogen atom. They are present in many important biological compounds, including the amino acid cysteine and the antioxidant glutathione.

Mode of Action

The compound interacts with its targets through a specific reaction. The maleimide group in N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

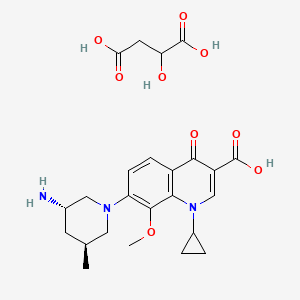

N-Mal-N-bis(PEG2-acid) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The affected pathways and their downstream effects would depend on the specific target protein being degraded.

Pharmacokinetics

The pharmacokinetics of N-Mal-N-bis(PEG2-acid) would depend on the specific PROTAC it is incorporated into. The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of N-Mal-N-bis(PEG2-acid) can be influenced by various environmental factors. For example, the pH needs to be between 6.5 and 7.5 for the maleimide group to react with sulfhydryl groups . Other factors, such as temperature and the presence of other compounds, could also potentially influence its action.

Safety and Hazards

The safety data sheet for a similar compound, Bis-PEG2-acid, suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-Mal-N-bis(PEG2-acid) plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Mal-N-bis(PEG2-acid) can interact with these biomolecules through its terminal carboxylic acids and maleimide group .

Cellular Effects

As a component of PROTACs, it may influence cell function by selectively degrading target proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-Mal-N-bis(PEG2-acid) exerts its effects at the molecular level through its interactions with other biomolecules. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage . The terminal carboxylic acids can react with primary amino groups in the presence of activators to form a stable amide bond .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXQAPPGJQEYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101110867 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2110449-02-8 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2110449-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)